molecular formula C20H24N4O2 B12721936 1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione CAS No. 160730-49-4

1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione

Cat. No.: B12721936
CAS No.: 160730-49-4
M. Wt: 352.4 g/mol
InChI Key: CLYWNILBIPPRSL-XURPUJGUSA-N
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Description

1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione is a complex organic compound with significant applications in various scientific fields

Preparation Methods

The synthesis of 1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione involves multiple steps, including the formation of the imidazolidinedione ring and the attachment of the ergoline derivative. The reaction conditions typically require specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining purity and efficiency.

Chemical Reactions Analysis

1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has potential therapeutic applications due to its interaction with specific molecular targets. Industrially, it may be used in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-3-(((8-beta)-6-methylergolin-8-yl)methyl)-2,4-imidazolidinedione can be compared with other similar compounds, such as other ergoline derivatives or imidazolidinedione-based molecules. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include ergoline, lysergic acid, and other imidazolidinedione derivatives.

Properties

CAS No.

160730-49-4

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

3-[[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-1-methylimidazolidine-2,4-dione

InChI

InChI=1S/C20H24N4O2/c1-22-9-12(10-24-18(25)11-23(2)20(24)26)6-15-14-4-3-5-16-19(14)13(8-21-16)7-17(15)22/h3-5,8,12,15,17,21H,6-7,9-11H2,1-2H3/t12-,15?,17-/m1/s1

InChI Key

CLYWNILBIPPRSL-XURPUJGUSA-N

Isomeric SMILES

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C(=O)CN(C5=O)C

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C(=O)CN(C5=O)C

Origin of Product

United States

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